5-Amino-2-bromonicotinonitrile
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Overview
Description
5-Amino-2-bromonicotinonitrile is a chemical compound with the molecular formula C6H4BrN3. It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 5-position and a bromine atom at the 2-position of the pyridine ring. This compound is known for its applications in pharmaceutical and chemical research as an intermediate in the synthesis of various drugs and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-bromonicotinonitrile typically involves the bromination of 2-aminonicotinonitrile. One common method includes dissolving 2-aminonicotinonitrile in acetic acid (HOAc) and adding sodium carbonate (Na2CO3) as a base. Bromine (Br2) is then added dropwise to the mixture, which is stirred at room temperature for several hours. The reaction yields this compound as a solid product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the addition of reagents and maintain reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-bromonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include various substituted pyridines.
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced functional groups.
Coupling: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
5-Amino-2-bromonicotinonitrile is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As a precursor in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory pathways.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromonicotinonitrile depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the amino and bromine groups allows for specific binding interactions and electronic effects that influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromopyridine
- 2-Amino-5-bromoisonicotinonitrile
- 2-Amino-5-bromonicotinamide
- 2-Amino-5-bromo-4-chloropyridine
Uniqueness
5-Amino-2-bromonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and bioactive molecules where precise control over reactivity and binding interactions is required .
Properties
Molecular Formula |
C6H4BrN3 |
---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
5-amino-2-bromopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,9H2 |
InChI Key |
HDSHUJLPEZMDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Br)N |
Origin of Product |
United States |
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